A Comprehensive Technical Guide to 1,4-Dibromo-2,5-diiodobenzene
A Comprehensive Technical Guide to 1,4-Dibromo-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diiodobenzene is a halogenated aromatic compound with the CAS number 63262-06-6. This symmetrically substituted benzene (B151609) derivative serves as a crucial building block in organic synthesis, particularly in the fields of materials science and fine chemicals. Its structure, featuring four halogen atoms, provides multiple reactive sites for cross-coupling reactions, making it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and key applications.
Chemical and Physical Properties
1,4-Dibromo-2,5-diiodobenzene is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 63262-06-6 |
| Molecular Formula | C₆H₂Br₂I₂ |
| IUPAC Name | 1,4-dibromo-2,5-diiodobenzene |
| InChI Key | IVKPEQAIHJWGGT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1I)Br)I)Br[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 487.70 g/mol [2] |
| Melting Point | 163-165 °C |
| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg (Predicted)[1] |
| Appearance | White to Almost white powder to crystal |
| Solubility | Soluble in Toluene[1] |
Synthesis of 1,4-Dibromo-2,5-diiodobenzene
The synthesis of 1,4-Dibromo-2,5-diiodobenzene can be achieved through various methods. A common and effective laboratory-scale synthesis involves the direct iodination of 1,4-dibromobenzene (B42075). An alternative route described in the patent literature involves a multi-step process starting from 1,4-dibromobenzene via nitration, reduction, iodination, and finally a diazotization-iodination reaction.[3]
Experimental Protocol: Direct Iodination of 1,4-Dibromobenzene
This protocol details the synthesis of 1,4-Dibromo-2,5-diiodobenzene from 1,4-dibromobenzene.[1]
Materials:
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1,4-Dibromobenzene
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Periodic acid
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Potassium iodide
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Sulfuric acid
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5% aqueous sodium hydroxide (B78521)
-
Deionized water
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Anhydrous magnesium sulfate
Equipment:
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Three-necked flask
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Mechanical stirrer
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Standard laboratory glassware
Procedure:
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In a 1-liter three-necked flask equipped with a mechanical stirrer, add 16.7 g (73.0 mmol) of periodic acid and 525 ml of sulfuric acid.
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Stir the mixture until the periodic acid is completely dissolved.
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Add 36.4 g (219 mmol) of potassium iodide in batches.
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Cool the reaction mixture to -30°C.
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Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.
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Stir the resulting mixture continuously at -25°C for 36 hours.
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Upon completion, the solid is collected and dissolved in chloroform.
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The organic phase is washed sequentially with 5% aqueous sodium hydroxide and deionized water.
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Dry the organic phase with anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure.
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The residue is recrystallized from chloroform to yield white crystals of 1,4-Dibromo-2,5-diiodobenzene.
Expected Yield: Approximately 50%.
Synthesis Workflow
Caption: Workflow for the synthesis of 1,4-Dibromo-2,5-diiodobenzene.
Spectroscopic Data
Characterization of 1,4-Dibromo-2,5-diiodobenzene is crucial for confirming its identity and purity.
-
¹H NMR: (CDCl₃, 21 °C): δ = 8.02 (s, 2H).[4]
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Mass Spectrometry: GC-MS data for 1,4-Dibromo-2,5-diiodobenzene is available in public databases such as PubChem.[2]
Applications
1,4-Dibromo-2,5-diiodobenzene is a valuable intermediate in the synthesis of advanced materials.
-
Organic Electronics: It is a key precursor in the synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT). BDT is a fundamental building block for high-performance conjugated polymers used in organic photovoltaic (OPV) cells and organic electroluminescence devices. These polymers often serve as hole injection or transport materials.[1]
-
Pharmaceutical Research: While specific applications in drug development are not extensively documented, it is utilized as an intermediate in pharmaceutical research and development.
Safety Information
1,4-Dibromo-2,5-diiodobenzene should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
References
- 1. 1,4-DIBROMO-2,5-DIIODOBENZENE CAS#: 63262-06-6 [m.chemicalbook.com]
- 2. 1,4-Dibromo-2,5-diiodobenzene | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 4. 1,4-DIBROMO-2,5-DIIODOBENZENE | 63262-06-6 [m.chemicalbook.com]
